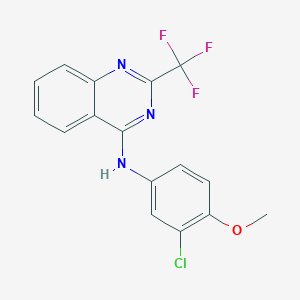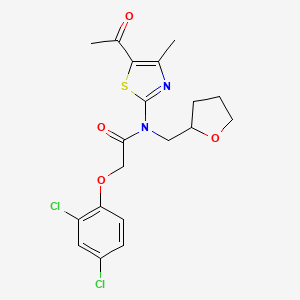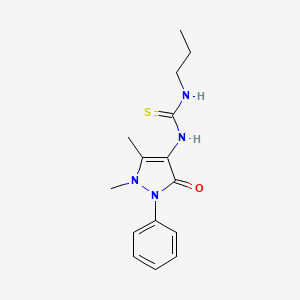
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide
描述
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide, also known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was first discovered in the 1990s, and since then, it has been studied extensively for its ability to induce tumor necrosis and inhibit tumor growth. In
作用机制
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide works by activating the innate immune system. It binds to and activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells such as natural killer cells and T cells, which then target and destroy cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It induces the production of cytokines such as interferons, tumor necrosis factor-alpha, and interleukins. It also activates immune cells such as natural killer cells and T cells. This compound has been shown to increase blood flow to tumors, which enhances the delivery of chemotherapy drugs to the tumor site.
实验室实验的优点和局限性
One advantage of 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide is its ability to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory and anti-viral properties. However, this compound has limitations in its use for lab experiments. It has poor solubility in water and is unstable in solution, which makes it difficult to administer. This compound also has a short half-life in the body, which limits its therapeutic potential.
未来方向
For 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide include improving its solubility and stability in solution, developing more effective delivery methods, and exploring its potential for use in combination with other anti-cancer therapies. This compound also has potential for use in the treatment of viral infections and inflammatory diseases. Overall, this compound is a promising molecule with potential for further research and development in the field of cancer and immunotherapy.
科学研究应用
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-viral properties.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-15-7-8-18(13-17(15)3)22-14-21(20-6-4-5-16(2)23(20)27-22)24(28)26-19-9-11-25-12-10-19/h4-14H,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYFZTYNNZIUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4794932.png)
![2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B4794935.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4794939.png)
![N-(3-chlorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794947.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide](/img/structure/B4794949.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4794952.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794971.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-mesitylacetamide](/img/structure/B4794982.png)
![3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4794989.png)
![N-(3-cyano-2-thienyl)-2-{[5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4794993.png)

